molecular formula C11H12O3 B3057421 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone CAS No. 80463-23-6

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone

Cat. No.: B3057421
CAS No.: 80463-23-6
M. Wt: 192.21 g/mol
InChI Key: VMGLCLBNRWFFMH-UHFFFAOYSA-N
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Description

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the acetalization of aromatic aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method includes the reaction of 4-nitrobenzaldehyde with ethylene glycol in a toluene medium to form 2-(4-nitrophenyl)-1,3-dioxolane, which can then be reduced to the desired product using glucose as an eco-friendly reductant in an alkaline medium .

Chemical Reactions Analysis

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and as a stabilizer for polyvinyl chloride

Mechanism of Action

The mechanism of action of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLCLBNRWFFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341006
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80463-23-6
Record name 2-(4-Acetylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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